N-(2,5-difluorophenyl)-4-fluorobenzamide
Description
N-(2,5-Difluorophenyl)-4-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 4-fluoro group and an aromatic amine moiety bearing 2,5-difluoro substituents.
- Nucleophilic addition reactions of fluorinated phenyl isothiocyanates with benzoic acid hydrazides (as seen in for 2,4-difluorophenyl derivatives) .
- Reductive amination or coupling reactions using fluorinated aniline precursors (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine intermediates described in ) .
Fluorine atoms at the 2- and 5-positions on the phenyl ring may enhance lipophilicity and alter hydrogen-bonding interactions compared to other positional isomers (e.g., 2,4-difluoro derivatives) .
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.2 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18) |
InChI Key |
SGGIFPWONXMHFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-(2,5-difluorophenyl)-4-fluorobenzamide derivatives in combating viral infections, particularly Hepatitis B Virus (HBV). Research indicates that compounds with similar sulfamoylbenzamide scaffolds exhibit promising antiviral effects by disrupting HBV capsid assembly. This disruption can lead to decreased formation of covalently closed circular DNA (cccDNA), which is crucial for the persistence of HBV infection .
The mechanism involves the binding of these compounds to the capsid proteins, leading to faulty assembly and the formation of dysfunctional nucleocapsids. This approach has shown efficacy in reducing HBV replication and HBeAg secretion significantly .
Anticancer Properties
Fluorinated benzamides, including this compound, have also been investigated for their anticancer properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for targeting cancer cells. Studies have indicated that such compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalization reactions that can lead to the development of new materials and pharmaceuticals. The compound can be utilized in:
- Synthesis of Novel Derivatives : The introduction of different substituents on the aromatic rings can lead to a library of compounds with diverse biological activities.
- Building Blocks for Complex Molecules : It acts as a precursor in the synthesis of more complex organic molecules used in drug development and agrochemicals .
Case Study: Antiviral Efficacy against HBV
A study conducted on a series of sulfamoylbenzamide derivatives demonstrated their ability to inhibit HBV replication effectively. Among these derivatives, those structurally related to this compound showed a significant reduction in viral load at concentrations as low as 2 μM .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 4a | 3 | Capsid disruption |
| 4f | 2 | Inhibition of assembly |
This table illustrates the potency of selected compounds derived from similar scaffolds, emphasizing the relevance of structural modifications.
Case Study: Anticancer Activity
In another study focusing on cancer cell lines, this compound derivatives were tested for their cytotoxic effects. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancer types, suggesting their potential as anticancer agents .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the aromatic rings are susceptible to nucleophilic aromatic substitution under specific conditions. The reactivity depends on the position of fluorine and the electronic environment:
The electron-withdrawing nature of fluorine activates the ring for SNAr but requires strong bases or catalysts due to the stability of the C-F bond .
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions:
The reaction is slower compared to non-fluorinated amides due to reduced electron density at the carbonyl group .
Electrophilic Aromatic Substitution
Fluorine substituents direct electrophiles to meta positions, but competing effects arise from the amide group:
Steric hindrance from the 2,5-difluorophenyl group limits reactivity at ortho positions .
Reductive Amination and Functionalization
The amide nitrogen can participate in reductive alkylation under controlled conditions:
The electron-withdrawing fluorines reduce the nucleophilicity of the amide nitrogen, necessitating strong bases .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogenated sites:
Cross-coupling is limited by the stability of the C-F bond under harsh conditions .
Hydrogen Bonding and Solvent Effects
Crystallographic studies reveal intermolecular interactions influencing reactivity :
These interactions modulate reaction rates in solvents like DMSO or DMF .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) data under nitrogen :
| Temperature Range (°C) | Mass Loss (%) | Decomposition Pathway |
|---|---|---|
| 220–250 | 15 | Cleavage of amide bond |
| 300–350 | 60 | Degradation of aromatic rings |
The compound exhibits moderate thermal stability, suitable for reactions below 200°C .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares N-(2,5-difluorophenyl)-4-fluorobenzamide with structurally related benzamide derivatives:
Key Observations:
- Fluorine Positionality: The 2,5-difluoro substitution in the target compound contrasts with the 2,4-difluoro configuration in pesticidal agents like diflufenican.
- Chlorine and Ether Additions : Compounds like N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide () incorporate chlorine and tetrafluoroethoxy groups, enhancing electronegativity and resistance to metabolic degradation .
Physicochemical Properties
- Tautomerism and Stability : Triazole-thione derivatives in exhibit tautomeric equilibria, with spectral data (absence of νS-H bands) confirming thione dominance. While this compound lacks such tautomerism, its fluorine atoms may stabilize the amide bond against hydrolysis .
- Crystallographic Data : N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide () demonstrates ordered molecular packing via X-ray studies, suggesting that bulky substituents (e.g., tetrafluoroethoxy) enhance crystalline stability .
Preparation Methods
Condensation Reaction Mechanism
The primary synthesis route involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with 2,5-difluoroaniline. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine or pyridine neutralizing HCl byproducts. The mechanism begins with the activation of 4-fluorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by amine attack at the electrophilic carbonyl carbon.
Key Reaction Parameters:
Acid Chloride Preparation
The carboxylic acid activation step is critical for achieving high yields. Thionyl chloride is widely used due to its efficiency in generating acyl chlorides, though oxalyl chloride with catalytic DMF offers milder conditions, particularly for acid-sensitive substrates.
Table 1: Acid Chloride Preparation Methods
| Reagent | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thionyl chloride | None | Reflux, 4–6 h | 85–90 | |
| Oxalyl chloride | DMF | 0°C to rt, 2 h | 92–95 |
Reaction Optimization Strategies
Solvent Systems
While DCM and THF remain standard, bio-based solvents like Cyrene (dihydrolevoglucosenone) have emerged as sustainable alternatives. Cyrene-enabled syntheses achieve 91% yields by stabilizing intermediates through hydrogen bonding, reducing energy input, and eliminating the need for post-reaction solvent recovery.
Temperature and Time Effects
Elevated temperatures (40–60°C) accelerate reaction kinetics but risk decomposition of the acyl chloride. Kinetic studies suggest optimal conversion within 2–4 hours at room temperature. Prolonged stirring (>6 hours) diminishes yields due to hydrolysis of unreacted acyl chloride.
Purification Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (30–70% EtOAc) effectively separates the target compound from unreacted starting materials and oligomeric byproducts. This method achieves >95% purity but requires significant solvent volumes.
Recrystallization
Ethanol/water mixtures (3:1 v/v) are preferred for recrystallization, yielding crystalline product with 99% purity. Crystallization from CH₂Cl₂, as demonstrated for structural analogs, produces well-defined crystals suitable for X-ray diffraction studies.
Table 2: Purification Method Comparison
| Method | Solvent System | Purity (%) | Yield Recovery (%) |
|---|---|---|---|
| Column Chromatography | EtOAc/Hexane | 95 | 85–90 |
| Recrystallization | Ethanol/Water | 99 | 75–80 |
Industrial-Scale Synthesis
Batch reactors with continuous HCl scrubbing systems are employed for kilogram-scale production. Process analytical technology (PAT) monitors reaction progress via in-situ FTIR, ensuring consistent product quality. Challenges include managing exotherms and minimizing solvent waste, addressed through solvent recycling loops.
Green Chemistry Innovations
Cyrene, a biomass-derived solvent, reduces the environmental footprint of synthesis. Its high boiling point (220°C) allows reactions at elevated temperatures without degradation, while its low toxicity aligns with green chemistry principles. Life-cycle assessments indicate a 40% reduction in carbon emissions compared to DCM-based routes.
Comparative Analysis with Structural Analogs
Regioisomeric Variations
N-(2,4-Difluorophenyl)-2-fluorobenzamide, a regioisomer, exhibits distinct crystallographic properties due to altered fluorine positioning. Its synthesis under similar conditions yields 87%, with intramolecular H-bonding (H1⋯F12 = 2.12 Å) stabilizing the planar structure.
Halogen-Substituted Derivatives
Replacing fluorine with chlorine (e.g., 4-chloro-N-(2,5-dichlorophenyl)benzamide) increases molecular weight and alters electronic properties, though synthetic protocols remain analogous.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-(2,5-difluorophenyl)-4-fluorobenzamide in academic research?
- Methodological Answer : The compound is typically synthesized via acid chloride coupling. For example, 4-fluorobenzoic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with 2,5-difluoroaniline in dichloromethane (DCM) under inert conditions. Active ester approaches (e.g., using NHS esters) may also improve yield by reducing side reactions. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C15—F5/F6 disorder at 126.8° ) and confirms regiochemistry. SHELX programs (e.g., SHELXL) are standard for refinement .
- NMR spectroscopy : and NMR identify fluorine substituent environments (e.g., para-fluorine chemical shifts at δ −174.9 ppm ).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHFNO, MW 263.21 ).
Q. What are the critical parameters for ensuring high purity post-synthesis?
- Methodological Answer : Optimize reaction stoichiometry (1:1.2 molar ratio of acid chloride to amine) and temperature (0–5°C to minimize side reactions). Use TLC monitoring and silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) for purification. Final purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR integration .
Advanced Research Questions
Q. How can researchers address crystallographic data discrepancies, such as disorder in fluorine substituents?
- Methodological Answer : Fluorine disorder (e.g., C15—F5/F6 in ) requires robust refinement strategies. Use SHELXL’s PART instruction to model split positions and refine occupancy ratios. Validate thermal displacement parameters (U) and apply restraints to bond lengths/angles. Cross-validate with DFT-calculated geometries to resolve ambiguities .
Q. What strategies optimize regioselectivity during acylation of 2,5-difluoroaniline derivatives?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., -NH) with Boc groups to direct acylation to the desired position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions.
- Catalysis : Use DMAP to accelerate coupling while minimizing byproducts like dimerization .
Q. How do electronic effects of fluorine substituents influence reactivity in derivatization reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine at the 2- and 5-positions deactivates the phenyl ring, reducing electrophilic substitution. This directs nucleophilic attacks to the 4-fluorobenzamide moiety. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity hotspots. Experimental validation via Hammett plots or kinetic isotopic effects is recommended .
Q. What formulation challenges arise in preclinical studies, and how can they be mitigated?
- Methodological Answer : Low aqueous solubility (common in fluorinated benzamides) can be addressed via:
- Co-solvents : Use PEG-400 or cyclodextrin-based systems.
- Salt formation : Explore hydrochloride or mesylate salts.
- Nanoformulation : Lipid nanoparticles improve bioavailability, as demonstrated for structurally related compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
